Hexaboron dizinc undecaoxide is an inorganic compound with the chemical formula . It is a complex borate that consists of boron, zinc, and oxygen. This compound appears as a solid powder and is classified under various regulatory frameworks due to its potential hazards. It has a notable role in materials science and industrial applications, particularly as a flame retardant and in glass manufacturing .
Zinc borate does not have a well-defined mechanism of action in biological systems as it is primarily used in industrial settings.
Zinc borate is considered to have low to moderate toxicity []. However, some safety concerns exist:
While not readily flammable, zinc borate dust can form explosive mixtures with air in the presence of an ignition source [].
The biological activity of hexaboron dizinc undecaoxide is limited, but it has been classified as hazardous under certain conditions. Acute toxicity studies indicate that inhalation exposure poses the most significant risk, while dermal exposure is generally not a concern due to poor absorption through intact skin. The compound has been classified as a reproductive toxicant (Category 2) and poses risks to aquatic life (Aquatic Acute 1 and Aquatic Chronic 2 classifications) due to its potential environmental impact .
Hexaboron dizinc undecaoxide can be synthesized through various methods, including:
These methods allow for control over the particle size and morphology of the final product .
Hexaboron dizinc undecaoxide has several applications across different industries:
Studies on the interactions of hexaboron dizinc undecaoxide primarily focus on its environmental impact and toxicity. Research indicates that it can adsorb into soil and potentially leach into water bodies, affecting aquatic ecosystems. Its interactions with other chemicals have shown that it can influence the bioavailability of nutrients in agricultural settings .
Hexaboron dizinc undecaoxide shares similarities with other borates and zinc compounds but stands out due to its unique composition and properties. Below are some similar compounds for comparison:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Zinc Borate | Commonly used as a flame retardant | |
Diboron Trioxide | Basic boron oxide used in various applications | |
Zinc Oxide | Widely used in sunscreens and pharmaceuticals |
Hexaboron dizinc undecaoxide is unique due to its combination of multiple boron atoms with zinc, which enhances its performance in specific applications like flame retardancy compared to simpler compounds like zinc oxide or diboron trioxide .
The synthesis of hexaboron dizinc undecaoxide predominantly involves zinc oxide (ZnO) and boric acid (H₃BO₃) as primary reactants. The reaction proceeds via high-temperature calcination (600–800°C) to form the anhydrous compound:
$$
6\text{H}3\text{BO}3 + 2\text{ZnO} \rightarrow \text{B}6\text{O}{11}\text{Zn}2 + 9\text{H}2\text{O}
$$
Alternative routes utilize zinc sulfate heptahydrate (ZnSO₄·7H₂O) and sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in aqueous solutions, yielding hydrated forms such as Zn₂B₆O₁₁·7H₂O. Seed crystals (0.5–1.0 wt%) are often introduced to enhance crystallization kinetics and phase purity.
Crystallization kinetics are highly sensitive to agitation and thermal conditions. A Box-Behnken experimental design revealed that particle size minimization (3.3 µm) occurs at 450 rpm stirring rate, 85°C reaction temperature, and 300 mL/h feed rate. Elevated temperatures (>80°C) favor the formation of Zn₂B₆O₁₁·7H₂O, while lower temperatures (45–60°C) promote metastable intermediates.
Parameter | Optimal Range | Impact on Crystallization |
---|---|---|
Stirring Rate | 400–500 rpm | Reduces agglomeration |
Temperature | 80–85°C | Enhances reaction completeness |
Feed Rate | 300–900 mL/h | Controls supersaturation levels |
Stoichiometric excess of boric acid (H₃BO₃/ZnO = 5:1) improves yield by 58% compared to equimolar ratios. Excess boron drives the reaction equilibrium toward borate formation, while zinc-rich conditions favor ZnO residues.
Hydrothermal synthesis with pH adjustments (pH 6–9) produces distinct morphologies:
Hydrated zinc borates exhibit structural diversity dependent on synthesis conditions:
Property | Zn₂B₆O₁₁·7H₂O | Zn₃B₁₀O₁₈·14H₂O |
---|---|---|
Dehydration Onset | 290°C | 220°C |
Crystal System | Monoclinic | Rhombohedral |
Boron Content (wt%) | 31.3 | 28.7 |
Thermogravimetric analysis (TGA) reveals that Zn₂B₆O₁₁·7H₂O undergoes stepwise dehydration:
Hexaboron dizinc undecaoxide, with the molecular formula Zn₂B₆O₁₁·7H₂O (CAS 12767-90-7), crystallizes as a hydrated zinc borate salt [2]. Its structure comprises alternating layers of zinc oxide polyhedra and borate networks, stabilized by water molecules within the lattice [1]. X-ray diffraction (XRD) analyses confirm a monoclinic crystal system, with lattice parameters refined to a = 12.34 Å, b = 6.78 Å, c = 9.12 Å, and β = 104.5° [6]. Fourier-transform infrared spectroscopy (FTIR) identifies key vibrational modes at 3450 cm⁻¹ (O–H stretching) and 1380 cm⁻¹ (B–O–B asymmetric bending), corroborating the presence of hydrated borate networks [1].
Parameter | Value |
---|---|
Molecular Weight | 389.78 g/mol |
Density | 2.6 g/cm³ at 20°C |
Crystal System | Monoclinic |
Space Group | P2₁ |
Hydration Water Content | 20 wt% |
Controlled crystallization of Zn₂B₆O₁₁·7H₂O yields nanodiscs and nanoplatelets, with morphology dependent on reaction kinetics. Using sodium tetraborate decahydrate and zinc sulfate heptahydrate as precursors, stirring rates of 400–500 rpm and temperatures of 45–85°C promote anisotropic growth along the (001) plane, forming 2D nanostructures [1]. A reactant feed rate of 300 mL/h minimizes particle aggregation, yielding monodisperse nanodiscs with an average diameter of 3.3 µm and thickness of 120 nm [1].
Post-synthetic modification with alkylsilanes (e.g., octyltriethoxysilane) introduces hydrophobic surfaces without altering crystalline integrity. Grafting densities of 1.2–1.8 molecules/nm² reduce water adsorption by 40–60%, enhancing compatibility with nonpolar matrices [6].
Hydrolysis of Zn₂B₆O₁₁·7H₂O in aqueous media (pH < 7) yields zinc hydroxide (Zn(OH)₂) and boric acid (H₃BO₃) [5]. Concurrently, residual sulfate ions from synthesis precursors (e.g., ZnSO₄·7H₂O) facilitate the formation of zinc hydroxysulfate (Zn₄SO₄(OH)₆·5H₂O) as a secondary phase [1]. Thermodynamic calculations predict phase stability fields where Zn₂B₆O₁₁·7H₂O coexists with Zn(OH)₂ at 25–60°C and pH 6–8 [5].
Thermogravimetric analysis (TGA) reveals a three-stage decomposition mechanism:
Temperature Range (°C) | Primary Products | Secondary Byproducts |
---|---|---|
50–150 | Zn₂B₆O₁₁ + 7 H₂O↑ | – |
300–450 | Amorphous Zn₂B₆O₁₁ | Trace Zn(OH)₂ |
>500 | ZnO + B₂O₃ | CO₂ (from carbonate impurities) |
Irritant;Health Hazard;Environmental Hazard